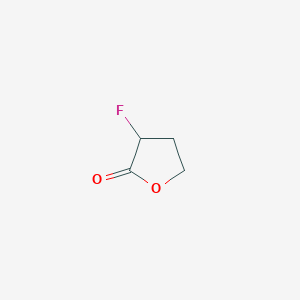

3-fluorodihydrofuran-2(3H)-one

Description

Significance of Fluorinated Lactones in Bioactive Molecule Design and Material Science

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnih.gov This is attributed to fluorine's high electronegativity, small atomic radius which mimics hydrogen, and the strength of the carbon-fluorine bond. mdpi.com When introduced into lactone scaffolds—cyclic esters prevalent in numerous natural products and biologically active compounds—these effects are particularly pronounced. nih.govsioc-journal.cn

In bioactive molecule design, fluorinated lactones are of high interest. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. nih.govalfa-chemistry.com This modification can also modulate the lipophilicity and membrane permeability of a compound, which are crucial for its pharmacokinetic profile. mdpi.comnih.gov Furthermore, the electronic effects of fluorine can influence the binding affinity of a molecule to its biological target, potentially increasing its potency. mdpi.comnih.gov For example, fluorinated derivatives of the sesquiterpene lactone parthenolide (B1678480) have been synthesized to serve as probes for studying its mechanism of action. nih.gov The strategic placement of fluorine is a key tactic in medicinal chemistry to fine-tune the properties of lead compounds. nih.govnih.gov

In material science, fluorinated polymers, which can be synthesized from fluorinated lactone monomers, are highly valued for their exceptional thermal and chemical stability. alfa-chemistry.comrsc.org These materials are often hydrophobic, resistant to acids, bases, and oxidation, and possess low surface tension and low dielectric constants. rsc.org These properties make them suitable for a wide range of applications, including the development of advanced coatings, stable fluoropolymers, and various electronic materials. alfa-chemistry.comrsc.org The stereoselective polymerization of functional β-lactones can lead to polymers with tunable thermal and mechanical properties. rsc.org

Strategic Importance of 3-Fluorodihydrofuran-2(3H)-one as a Chiral Building Block

Chirality is a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit vastly different biological activities. Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore essential tools in asymmetric synthesis. mdpi.com this compound serves as a strategically important chiral building block for the synthesis of complex, value-added molecules. sioc-journal.cn

Its utility lies in the combination of a reactive lactone ring and a stereocenter bearing a fluorine atom. This structure allows for a variety of chemical transformations that can build molecular complexity while controlling stereochemistry. For instance, derivatives of this compound have been employed in the diastereoselective synthesis of 2'-dihalopyrimidine ribonucleosides, which are investigated as potential inhibitors of the hepatitis C virus (HCV). nih.gov In these syntheses, the fluorinated lactone acts as a key intermediate, guiding the stereochemical outcome of subsequent reactions. nih.govnih.gov The ability to use this compound to introduce a fluorine atom at a specific, stereochemically defined position is a powerful strategy in the design of novel therapeutic agents. nih.govnih.gov

Below is a table summarizing key properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H5FO2 | nih.gov |

| Molecular Weight | 104.08 g/mol | nih.gov |

| IUPAC Name | 3-fluorooxolan-2-one | nih.gov |

| CAS Number | 3885-31-2 | nih.govbldpharm.com |

Evolution of Research Themes in this compound Chemistry

Research involving this compound has evolved from fundamental synthetic methods to more sophisticated applications in medicinal chemistry. Early interest in fluorinated lactones was driven by the recognition that introducing fluorine could significantly alter biological activity. sioc-journal.cn This led to the development of various synthetic methods to access these compounds.

More recent research has focused on the use of this compound and its derivatives in the stereoselective synthesis of complex target molecules. A notable trend is the application of modern fluorination reagents and techniques. For example, the use of hypervalent iodine reagents has provided efficient, metal-free methods for the synthesis of fluorinated lactones. researchgate.net

A significant area of application that has emerged is the synthesis of nucleoside analogues for antiviral therapy. nih.govnih.gov Research published in the 2020s demonstrates the use of chiral derivatives of this compound, such as (3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-chloro-3-fluorodihydrofuran-2(3H)-one, as crucial intermediates in the synthesis of potential anti-HCV agents. nih.govnih.gov This highlights a shift towards using this building block to create highly functionalized and stereochemically complex molecules with specific therapeutic goals.

The table below illustrates the use of a derivative of this compound in a key synthetic step.

| Starting Material | Reagents | Product | Application | Source |

|---|---|---|---|---|

| (3R/S,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-chlorodihydrofuran-2(3H)-one | NFSI, LiHMDS in THF | (3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-chloro-3-fluorodihydrofuran-2(3H)-one | Intermediate for anti-HCV nucleoside analogues | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorooxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGGLAGTJDEIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464975, DTXSID701306191 | |

| Record name | 2(3H)-Furanone, fluorodihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorodihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-31-2, 872586-51-1 | |

| Record name | 3-Fluorodihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3885-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, fluorodihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorodihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluorodihydrofuran 2 3h One and Its Stereoisomers

Direct Fluorination Approaches to Dihydrofuranones

Direct fluorination of pre-formed dihydrofuranone scaffolds or their precursors is a primary strategy for synthesizing the target compound. This approach involves the reaction of a carbon-centered nucleophile, typically an enolate or its equivalent, with an electrophilic fluorine source ("F+"). wikipedia.org

Electrophilic Fluorination Strategies: Utilizing Hypervalent Fluoroiodane Reagents and N-Fluorosuccinimide (NFSI)

Electrophilic N-F reagents are widely employed due to their stability, safety, and effectiveness compared to alternatives like elemental fluorine. wikipedia.org Among these, N-Fluorobenzenesulfonimide (NFSI) has emerged as a robust and versatile reagent for the fluorination of a wide array of nucleophiles, including the enolates of lactones. nih.govbeilstein-journals.orgorganic-chemistry.org The reaction typically proceeds by generating the enolate of a dihydrofuran-2(3H)-one substrate with a suitable base, followed by quenching with the electrophilic fluorine source.

NFSI is a stable, crystalline solid that is easy to handle and can be used to fluorinate trimethylsilyl (B98337) enol ethers and enolate anions of esters and ketones in moderate to high yields. nih.govsigmaaldrich.com Its reactivity has been demonstrated in both traditional solution-based chemistry and under mechanochemical conditions, often leading to reduced reaction times and solvent usage. beilstein-journals.org The general mechanism involves the attack of the enolate on the electrophilic fluorine atom of NFSI. wikipedia.org

Hypervalent iodine compounds have also been developed as potent reagents for electrophilic fluorination. These reagents can be generated in situ from a hypervalent iodine precursor, such as iodosylbenzene (PhIO), and a fluoride (B91410) source like hydrogen fluoride (HF). nih.gov This method provides an attractive alternative for the "electrophilic" fluorination of 1,3-dicarbonyl compounds, which are structurally related to the enol form of dihydrofuranones. nih.gov The key to this process is the in situ formation of an electrophilic species derived from the hypervalent iodine. nih.gov

Table 1: Examples of Electrophilic Fluorination of Lactone Precursors

| Substrate Type | Fluorinating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| β-Ketoesters | Chiral Pd Complex / NFSI | - | Various | High | nih.gov |

| tert-Butoxycarbonyl lactones | Chiral Pd Complex / NFSI | - | - | High (up to 99% ee) | nih.govacs.org |

| α-Cyano esters | Cationic Pd Complex / NFSI | - | Mild Conditions | High (up to 99% ee) | nih.govacs.org |

| Dihydrofuran-2(3H)-one enolate | NFSI | LDA | THF | Moderate-High | nih.gov |

| 1,3-Dicarbonyl compounds | PhIO / HF | - | - | 98% | nih.gov |

Data synthesized from referenced literature for illustrative purposes.

Transition Metal-Catalyzed Fluorocyclization Reactions

Transition metal catalysis offers powerful methods for constructing complex molecules, including lactones. nii.ac.jporganic-chemistry.org Fluorocyclization reactions, where a fluorine atom and a carbon-heteroatom bond are formed in a single step, represent an efficient route to fluorinated heterocycles. While direct examples for 3-fluorodihydrofuran-2(3H)-one are specific, the principles can be applied to unsaturated carboxylic acid precursors.

For instance, palladium-catalyzed reactions are known to facilitate the synthesis of γ-lactones from homoallylic alcohols. organic-chemistry.org The adaptation of such methods to include a fluorine source could enable a direct fluorolactonization. A plausible strategy involves the intramolecular reaction of an unsaturated carboxylic acid, where a transition metal catalyst, such as palladium or copper, activates the alkene. Subsequent attack by the carboxylate and trapping of an intermediate with an electrophilic fluorine source would yield the desired fluorinated lactone. acs.org The mechanism of these reactions is complex and can involve intermediates where the metal is in a high oxidation state, such as Pd(IV), which can then transfer a fluoride ligand to the substrate. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

Controlling the stereochemistry at the C3 position is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration. Both diastereoselective and enantioselective strategies have been developed to access stereochemically pure fluorinated lactones.

Diastereocontrolled Synthesis via Chiral Precursors and Auxiliaries

One effective strategy for controlling stereochemistry is to use a chiral starting material or a chiral auxiliary that directs the facial approach of the fluorinating agent. An asymmetric zwitterionic aza-Claisen rearrangement has been utilized to synthesize α-fluoro-γ-vinylamides with excellent diastereoselectivity (99% de). sinapse.ac.uk These amides serve as versatile precursors that can be converted into the corresponding α-fluoro-γ-lactones through iodolactonization, which also proceeds with good diastereoselectivity. sinapse.ac.uk This approach establishes the fluorine-bearing stereocenter early in the synthesis under the influence of a chiral pyrrolidine (B122466) auxiliary. sinapse.ac.uk

Enantioselective Methodologies for Fluorinated Lactones

Catalytic enantioselective fluorination represents a highly efficient method for producing chiral fluorinated molecules. nih.govacs.org This approach utilizes a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Pioneering work has demonstrated the use of chiral palladium complexes to catalyze the enantioselective fluorination of tert-butoxycarbonyl lactones and lactams with NFSI, achieving excellent enantioselectivities (94–99% ee). nih.govacs.org These reactions are believed to proceed through a chiral metal enolate, which then reacts with the electrophilic fluorine source. The specific ligands on the metal center, such as BINAP derivatives, are critical for inducing high levels of asymmetry. nih.gov Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has also been developed as a versatile method for synthesizing a wide range of chiral lactones. acs.org This strategy involves the tandem radical addition to an unsaturated carboxylic acid followed by an enantioselective C–O bond-forming lactonization. acs.org

Table 2: Enantioselective Fluorination of Lactone Substrates

| Catalyst System | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Palladium-BINAP Complex | β-Ketoester | NFSI | High | nih.gov |

| Chiral Palladium-Bisphosphine Complex | tert-Butoxycarbonyl lactone | NFSI | 94-99% | nih.govacs.org |

| Nickel-DBFOX-Ph Complex | Cyclic β-Ketoester | NFSI | 93-99% | nih.gov |

| Copper(I) / Chiral Ligand | Unsaturated Carboxylic Acid | Various Radical Precursors | Good-High | acs.org |

Data synthesized from referenced literature for illustrative purposes.

Chemoenzymatic and Biocatalytic Routes to Fluorinated Lactones

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. semanticscholar.org Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymes to produce complex molecules. nih.govnih.govmdpi.com

One approach involves the enzymatic hydroxylation of a non-activated C-H bond using cytochrome P450 monooxygenases, followed by a chemical deoxofluorination step to replace the hydroxyl group with fluorine. nih.gov This two-step procedure allows for the selective fluorination of sites that are difficult to access through conventional synthetic methods. nih.gov

Another strategy involves engineering metabolic pathways. For example, polyketide synthase (PKS) machinery has been modified to accept fluorinated extender units like fluoromalonyl-coenzyme A. nih.gov By exchanging the native acyltransferase domain of a PKS with a more tolerant version, researchers have successfully biosynthesized fluorinated macrolactones. nih.gov While this has been demonstrated for larger macrolides, the principle of using enzymes to incorporate fluorinated building blocks is applicable to the synthesis of smaller lactones. Biocatalytic methods are also being developed to produce fluorinated synthons, such as 2-fluoro-3-hydroxypropionic acid, using whole-cell transformation in engineered E. coli, which could serve as precursors for fluorinated lactones. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

In the pursuit of environmentally benign chemical processes, the synthesis of this compound has been examined through the lens of green chemistry. This approach seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of unique solvent systems that promote reactivity and selectivity under mild conditions and the exploration of solvent-free mechanochemical methods.

Hexafluoroisopropanol (HFIP), with the formula (CF₃)₂CHOH, has emerged as a remarkable solvent in modern organic synthesis, often dubbed a "magical solvent" for its ability to promote challenging transformations. nih.govmdpi.com Its distinct properties, such as strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, make it an ideal medium for reactions involving electrophilic species and cationic intermediates, which are central to many fluorolactonization strategies. nih.govresearchgate.net

The efficacy of HFIP in promoting reactions stems from several key characteristics:

Hydrogen Bonding: HFIP is an exceptionally strong hydrogen-bond donor. researchgate.net This allows it to form hydrogen-bond networks with substrates and reagents, thereby activating them. In the context of fluorolactonization, HFIP can engage with the electrophilic fluorine source, enhancing its reactivity. Simultaneously, it can stabilize the carboxylate group of the substrate, facilitating the intramolecular cyclization step.

Stabilization of Cationic Intermediates: Many fluorolactonization reactions proceed through cationic intermediates. HFIP's high ionizing power and the ability of its conjugate base to be a non-nucleophilic counter-anion make it adept at stabilizing these transient species, preventing side reactions and promoting the desired cyclization. nih.gov

Acidity: With a pKa of 9.3, HFIP is significantly more acidic than its non-fluorinated analog, isopropanol. researchgate.net This acidity allows it to act as a Brønsted acid promoter in certain transformations, catalyzing reactions that might otherwise require the addition of a separate acid catalyst.

In a typical electrophilic fluorolactonization to produce this compound from an appropriate unsaturated carboxylic acid, HFIP would be expected to play a multifaceted role. It would solvate and activate the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) and the substrate through a network of hydrogen bonds. This pre-organization facilitates the initial fluorination of the double bond, leading to a stabilized fluoronium ion or a related cationic intermediate. The subsequent intramolecular attack by the carboxylate group is also promoted by the solvent environment, leading to the formation of the lactone ring with high efficiency and selectivity. The ability of HFIP to enable complex transformations under mild conditions reduces the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. nih.gov

| Property of HFIP | Role in Fluorolactonization | Reference |

| Strong H-bond Donor | Activates electrophilic fluorine source and substrate; pre-organizes reactants for cyclization. | nih.govresearchgate.net |

| High Polarity & Ionizing Power | Stabilizes cationic intermediates formed during the reaction, preventing side reactions. | nih.gov |

| Low Nucleophilicity | Acts as a non-participating solvent, preventing the formation of solvent-adduct byproducts. | nih.gov |

| Enhanced Acidity (pKa ~9.3) | Can act as a Brønsted acid catalyst, promoting the reaction without additional acid additives. | researchgate.net |

Mechanochemistry, the use of mechanical force (e.g., through ball milling) to induce chemical reactions, represents a significant advancement in sustainable synthesis. researchgate.net By conducting reactions in the solid state with minimal or no solvent, this technique drastically reduces chemical waste and energy consumption associated with solvent heating, purification, and disposal. researchgate.netresearchgate.net

The application of mechanochemistry to fluorination reactions has been successfully demonstrated, offering a green alternative to traditional solution-based methods. nih.govnih.gov These solvent-free approaches are often faster and can lead to different reactivity or selectivity compared to their solution-phase counterparts. researchgate.net For instance, solid-state aromatic nucleophilic fluorination using potassium fluoride has been achieved rapidly and efficiently via ball milling, avoiding the need for high-boiling, toxic polar solvents like DMSO or DMF. researchgate.netnih.gov Similarly, electrophilic fluorinations of β-ketoesters have been performed mechanochemically. google.com

A proposed mechanochemical synthesis of this compound would involve milling the unsaturated carboxylic acid precursor with a solid electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) and potentially a solid base or catalyst. The mechanical energy from the milling process would provide the activation energy for the reaction, promoting intimate contact between the reactants and facilitating the fluorination and subsequent lactonization in the solid state.

Key advantages of a mechanochemical approach include:

Reduced Solvent Waste: Eliminates the need for bulk organic solvents, a primary goal of green chemistry. researchgate.net

Energy Efficiency: Avoids the energy costs associated with heating and cooling reaction mixtures. researchgate.net

Faster Reaction Times: Reactions under mechanochemical conditions are often significantly faster than in solution. researchgate.net

Improved Safety: Reduces risks associated with handling flammable, volatile, or toxic solvents. nih.gov

| Technique | Description | Advantages for Fluorolactonization | Reference |

| Mechanochemistry (Ball Milling) | Use of mechanical force to drive solid-state reactions. | Eliminates hazardous solvents, reduces reaction times, improves energy efficiency, and enhances safety. | researchgate.netresearchgate.netresearchgate.net |

Divergent Synthetic Pathways for this compound Derivatives

The this compound scaffold is a valuable starting point for divergent synthesis, a strategy that allows for the rapid generation of a library of structurally diverse compounds from a common intermediate. The presence of the fluorine atom and the lactone functionality provides multiple reactive sites for further chemical transformations.

The fluorine atom at the C3 position can potentially act as a leaving group in nucleophilic substitution (SN) reactions, allowing for the introduction of various nucleophiles such as amines, thiols, or alcohols. This would lead to a range of 3-substituted dihydrofuran-2-ones, introducing new functional groups and stereocenters. The success of such substitutions would depend on the reaction conditions and the nature of the nucleophile.

The lactone ring itself is susceptible to various transformations:

Ring-Opening Reactions: Treatment with strong nucleophiles like amines or hydrazine (B178648) can lead to ring-opening, affording functionalized γ-hydroxy amides or hydrazides. researchgate.netresearchgate.net These linear products can then be used in subsequent cyclization reactions to form different heterocyclic systems. For example, reaction with hydrazine derivatives can serve as a pathway to pyridazinones. nih.gov

Condensation Reactions: The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in condensation reactions with aldehydes or other electrophiles. This allows for the elaboration of the scaffold by building new carbon-carbon bonds.

Conversion to Other Heterocycles: The furanone ring can be transformed into other five-membered heterocycles. For instance, reaction with primary amines under specific conditions can yield 1-substituted-1H-pyrrol-2(5H)-ones, replacing the ring oxygen with a nitrogen atom. nih.gov

These potential pathways highlight the utility of this compound as a versatile building block for creating a diverse collection of molecules for further study in medicinal chemistry and materials science.

| Reaction Type | Reagent/Conditions | Potential Product Class | Reference (by Analogy) |

| Nucleophilic Substitution | Amines, Thiols, Azides (displacing F) | 3-Amino-, 3-Thio-, 3-Azido-dihydrofuran-2-ones | nih.gov |

| Lactone Ring-Opening | Hydrazine Hydrate | γ-Hydroxy Acid Hydrazides | researchgate.net |

| Lactone Ring-Opening | Benzylamine | N-Benzyl-γ-hydroxy Amides | researchgate.net |

| Ring Transformation | Primary Amines | 1-Substituted-1H-pyrrol-2(5H)-ones | nih.gov |

| Ring Transformation | Hydrazine Derivatives | 4,5-Dihalo-3(2H)-pyridazinones | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 3 Fluorodihydrofuran 2 3h One

Ring-Opening and Ring-Closing Transformations

Nucleophilic Ring-Opening Pathways

The reactivity of 3-fluorodihydrofuran-2(3H)-one towards nucleophiles can lead to ring-opening reactions. For instance, treatment of 4-chloro-3-fluorofuran-2(5H)-one, a related derivative, with sodium methoxide (B1231860) in tetrahydrofuran (B95107) results in the cleavage of the lactone ring. This reaction yields the unstable methyl (2Z)-3-chloro-2-fluoro-4-hydroxybut-2-enoate. thieme-connect.de This transformation highlights the susceptibility of the lactone ring to nucleophilic attack, a reaction pathway that can be influenced by the presence and position of halogen substituents.

The stability of the lactone ring is a crucial factor in its reactivity. Computational studies on γ-butyrolactone and its fluorinated derivatives have provided insights into their properties. mdpi.com Generally, fluorination can alter the electronic characteristics of the molecule, potentially influencing the electrophilicity of the carbonyl carbon and the stability of the leaving group in a ring-opening event. mdpi.com

Intramolecular Cyclization Reactions and Fluorocyclizations

Intramolecular cyclization reactions provide a powerful tool for the synthesis of fluorinated lactones, including derivatives of this compound. These reactions often involve the cyclization of unsaturated carboxylic acids or alcohols in the presence of a fluorine source.

One notable method is the fluorocyclization of unsaturated carboxylic acids using a combination of iodotoluene difluoride and amine-HF complexes. lookchem.com This approach has been successfully employed to synthesize β-fluoro-γ-butyrolactones. lookchem.com For example, the reaction of 4-phenyl-4-pentenoic acid with a hypervalent fluoroiodane reagent in the presence of a silver salt can produce 5-benzyl-5-fluorodihydrofuran-2(3H)-one. psu.eduresearchgate.netthieme-connect.de The mechanism is proposed to involve the formation of a phenonium intermediate, which is then opened by a fluoride (B91410) ion, leading to the migration of the aryl group. researchgate.net

The choice of reagents and reaction conditions can significantly impact the outcome of these cyclizations. For instance, the use of a stable hypervalent fluoroiodane reagent with catalytic amounts of a Lewis acid like silver tetrafluoroborate (B81430) has been shown to promote the fluorolactonization of unsaturated carboxylic acids. psu.edu In some cases, the reaction can proceed with high yields and stereoselectivity. psu.edubeilstein-journals.org

Mechanochemical techniques have also been explored for fluorocyclization reactions. cardiff.ac.uk Initial studies have demonstrated the feasibility of using ball-milling to carry out the fluorocyclization of unsaturated carboxylic acids to afford fluorinated lactones, offering a potentially more sustainable and efficient synthetic route. cardiff.ac.uk

Furthermore, dual catalytic systems, such as those employing copper and iridium catalysts, have been developed for the asymmetric [3+2] annulation of α-fluoro α-azaaryl acetates with vinylethylene carbonate. This cascade allylation/lactonization process generates enantioenriched α-fluoro γ-butyrolactones with high efficiency and stereoselectivity. nih.gov

Transformations at the Fluorinated Stereocenter and Adjacent Positions

Stereochemical Stability and Epimerization

The stereochemical stability of the fluorine-bearing center in this compound and related α-fluoro lactones is a critical aspect of their chemistry. Epimerization, the change in configuration at a single stereocenter, can be a significant challenge in the synthesis and manipulation of these compounds.

Studies on the epimerization of α-fluoro amides, which share similarities with α-fluoro lactones, have shown that the stereocenter can be prone to inversion under certain conditions. nih.gov For example, the presence of a strong base can facilitate enolization, which can lead to racemization or epimerization upon protonation. bris.ac.uk The difficulty of epimerization via enolization can be attributed to factors such as competing acidity of other protons in the molecule and steric hindrance around the α-proton. bris.ac.uk

In the context of fluorinated pyrrolidines, a related class of heterocyclic compounds, quantum-chemical calculations have revealed that the anomeric effect, arising from the interaction between the nitrogen lone pair and the C-F antibonding orbital, plays a crucial role in dictating the conformational stability. nih.gov While not directly applicable to lactones, this highlights the importance of stereoelectronic effects in determining the preferred conformations and, by extension, the stereochemical stability of fluorinated heterocycles. nih.gov The concept of atropisomerism, or rotational restriction around a single bond, also provides a framework for understanding stereochemical stability, with different classes defined by their half-life of interconversion. researchgate.netunibo.it

Fluorine-Directed Reactivity

The fluorine atom in this compound can exert a significant influence on the reactivity of the molecule, a phenomenon known as fluorine-directed reactivity. The high electronegativity of fluorine can polarize adjacent bonds and influence the acidity of neighboring protons.

In some cases, the presence of a fluorine atom can facilitate reactions at adjacent positions. For instance, the deprotonation of a C-H bond alpha to a carbonyl group can be influenced by the presence of a fluorine atom on the same carbon. google.com This is a key step in the synthesis of some fluorinated lactones, where a hindered base is used to generate an enolate that can then be trapped with an electrophile. google.comcardiff.ac.uk

The fluorine atom can also influence the regioselectivity and stereoselectivity of reactions. In the context of fluorinated amines, the fluorine substituent can direct reactions to specific positions. nih.gov While the direct influence on the reactivity of this compound is not extensively documented in the provided results, the principles of fluorine-directed reactivity suggest that the fluorine atom would play a key role in modulating the molecule's chemical behavior.

Palladium-Catalyzed Functionalizations and Other Metal-Mediated Transformations

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds, including those in lactones. nih.govsnnu.edu.cnrsc.org While specific examples involving the direct palladium-catalyzed functionalization of this compound are not prevalent in the provided search results, the general principles of these reactions can be applied.

The functionalization of C(sp³)–H bonds in alkylamine derivatives, for example, often relies on the use of a directing group to achieve site-selectivity. nih.gov Similar strategies could potentially be employed for the functionalization of the γ-butyrolactone scaffold. The development of ligands that can operate under oxidative conditions is crucial for the success of these transformations. snnu.edu.cn

Palladium catalysis has also been utilized in the stereodivergent functionalization of C-F bonds in gem-difluoroalkenes to synthesize monofluoroalkenes. nih.gov This demonstrates the versatility of palladium in mediating reactions involving fluorinated substrates.

Other metal-mediated transformations are also relevant to the chemistry of γ-butyrolactones. Copper-catalyzed enantioselective allylic alkylation of γ-butyrolactone-derived silyl (B83357) ketene (B1206846) acetals has been reported. researchgate.net This method allows for the introduction of an allyl group at the α-position with high enantioselectivity. researchgate.net

Furthermore, dual catalytic systems involving copper and iridium have been successfully applied to the synthesis of chiral α-fluoro γ-butyrolactones through a cascade allylation/lactonization reaction. nih.gov This approach enables the construction of two vicinal stereocenters with high levels of control. nih.gov

The following table summarizes some of the metal-mediated transformations relevant to the synthesis and functionalization of fluorinated γ-butyrolactones:

| Reaction Type | Metal Catalyst(s) | Substrate(s) | Product(s) | Key Features |

| Asymmetric Allylic Alkylation | Copper | γ-Butyrolactone-derived silyl ketene acetal | α-Allylated γ-butyrolactone | High enantioselectivity researchgate.net |

| Cascade Allylation/Lactonization | Copper and Iridium | α-Fluoro azaaryl acetate, Vinylethylene carbonate | α-Fluoro γ-butyrolactone | Stereodivergent, high diastereo- and enantioselectivity nih.gov |

| C-H Functionalization | Palladium | Alkylamine derivatives | Functionalized alkylamines | Site-selective functionalization via directing groups nih.govsnnu.edu.cn |

| C-F Bond Functionalization | Palladium | gem-Difluoroalkenes | Monofluoroalkenes | Stereodivergent synthesis of Z and E isomers nih.gov |

Strategic Applications of 3 Fluorodihydrofuran 2 3h One As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Heterocycles and Carbocycles

The use of fluorinated lactones as precursors for more complex molecular architectures is a recognized synthetic strategy. In principle, the lactone ring of 3-fluorodihydrofuran-2(3H)-one can be opened by various nucleophiles to generate functionalized intermediates that can then be cyclized to form a range of fluorinated heterocycles and carbocycles. For instance, reactions involving furanones can lead to the synthesis of pyridazinones, pyrrolones, and other heterocyclic systems. However, specific, documented examples detailing the conversion of this compound into such complex structures are not prevalent in the reviewed literature. The general reactivity of the parent compound, γ-butyrolactone (GBL), involves its use as an intermediate in the production of other chemicals, but the influence of the α-fluoro substituent on this reactivity profile for creating complex cycles is not well-explored.

Construction of Fluorinated Analogs of Natural Products and Bioactive Scaffolds

Fluorine is often incorporated into analogs of natural products to enhance their biological activity. A study on γ-butyrolactones with fluoroalkyl groups at the C-3 position investigated their effects on GABA-A receptor function, revealing that the precise location of fluorine atoms can switch a compound from having anticonvulsant to convulsant activity. This highlights the potential of fluorinated lactones in designing neurologically active compounds. While this research used compounds closely related to this compound, it did not use the exact molecule itself. The principle remains that this compound is a potential building block for creating fluorinated versions of bioactive scaffolds, but concrete examples of its application in the total synthesis of natural product analogs are scarce.

Table 1: Pharmacological Activity of Related 3-Fluoroalkyl-γ-butyrolactones

| Compound | Substitution at C-3 | Observed Activity |

|---|---|---|

| 1 | 3-(1,1-difluoroethyl)-3-methyl | Anticonvulsant |

| 3 | 3-methyl-3-(2,2,2-trifluoroethyl) | Convulsant |

Source: Adapted from structure-activity studies on GABA(A) receptor modulators. nih.gov

Precursors for Agrochemicals and Functional Materials

The introduction of fluorine-containing motifs is a key strategy in the development of modern agrochemicals to improve efficacy and environmental profiles. researchgate.netnih.govbohrium.com Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. ossila.com While this compound could theoretically serve as a precursor for novel pesticides or herbicides, specific synthetic pathways and registered agrochemical products derived from this compound are not identified in the available literature. Similarly, in the realm of functional materials, fluorinated building blocks are used to create polymers and other materials with unique properties, but the contribution of this specific lactone is not explicitly detailed.

Contributions to Polymer Chemistry and Advanced Materials Science

Fluoropolymers are a significant class of materials known for their chemical resistance and thermal stability. mt.com The synthesis of fluorinated polymers can sometimes involve the ring-opening polymerization of fluorinated lactones. Research in this area has demonstrated the polymerization of fluorinated β-lactones to create poly(β-hydroxyalkanoate)s with unique properties. nih.gov However, the ring-opening polymerization of γ-lactones like γ-butyrolactone is thermodynamically less favorable than for smaller lactones. While the parent poly(γ-butyrolactone) can be synthesized, there is no specific evidence in the reviewed literature of this compound being used as a monomer in polymer chemistry or for the development of advanced materials.

Computational and Theoretical Chemistry Studies of 3 Fluorodihydrofuran 2 3h One

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 3-fluorodihydrofuran-2(3H)-one. The introduction of a highly electronegative fluorine atom at the C3 position induces significant changes in the electron distribution compared to the parent γ-butyrolactone.

The primary effect of the fluorine substituent is a strong inductive electron withdrawal (-I effect) from the carbon backbone. This polarization is evident in the calculated molecular electrostatic potential (MEP) maps, which would show a region of negative potential around the fluorine atom and a corresponding increase in positive potential on the adjacent carbon and hydrogen atoms. This redistribution of electron density alters the reactivity of the molecule, influencing, for example, the acidity of the α-protons and the susceptibility of the carbonyl carbon to nucleophilic attack.

Theoretical studies on analogous fluorinated lactones and other organic molecules have demonstrated that fluorination can also impact bond lengths and angles. nih.govmdpi.com For this compound, DFT calculations would likely predict a shortening of the C-F bond due to its partial double bond character arising from hyperconjugation. Furthermore, the C-C bonds adjacent to the C-F bond may be slightly elongated. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the LUMO is expected to be lowered by the electron-withdrawing fluorine atom, making the molecule a better electron acceptor.

| Property | Effect of 3-Fluoro Substitution | Computational Method | Anticipated Finding |

|---|---|---|---|

| Dipole Moment | Increase | DFT | Higher polarity due to the electronegative fluorine atom. |

| HOMO-LUMO Gap | Decrease | DFT | Enhanced reactivity due to a more accessible LUMO. |

| Mulliken Atomic Charges | Polarization | DFT | Negative charge on fluorine, positive charge on adjacent carbons. |

| C-F Bond Length | Shortening | DFT | Strengthening of the carbon-fluorine bond. |

Conformational Analysis and Stereochemical Prediction

The five-membered ring of dihydrofuran-2(3H)-one is not planar and exists in a continuous series of puckered conformations, typically described as envelope and twist forms. The introduction of a fluorine atom at the 3-position significantly influences the conformational landscape of the molecule. Conformational analysis, often performed using computational methods like DFT or Møller-Plesset perturbation theory (MP2), can predict the relative energies of different conformers and the barriers to their interconversion. researchgate.net

For this compound, the primary stereochemical consideration is the orientation of the fluorine atom relative to the other substituents on the ring. The fluorine can occupy either an axial or an equatorial position in the puckered ring. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Generally, in five-membered rings, steric hindrance is a key factor. However, the small size of the fluorine atom minimizes steric clashes. Electronic effects, such as the gauche effect and dipole-dipole interactions, are therefore likely to play a more dominant role. The gauche effect, which favors a gauche arrangement of electronegative substituents, might stabilize conformations where the C-F bond is gauche to the C-O bond of the lactone.

Computational studies on fluorinated nucleoside analogues have provided valuable insights into the conformational preferences of fluorinated five-membered rings. mdpi.com These studies often reveal a preference for specific puckering modes of the sugar ring to accommodate the electronic demands of the fluorine substituent. A similar detailed analysis for this compound would involve mapping the potential energy surface (PES) as a function of the ring puckering coordinates.

| Factor | Description | Predicted Influence on Conformation |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms. | Less significant due to the small size of fluorine. |

| Gauche Effect | Tendency for electronegative groups to adopt a gauche arrangement. | May favor conformations with a gauche F-C-C-O dihedral angle. |

| Dipole-Dipole Interactions | Interactions between the C-F and C=O bond dipoles. | Will favor conformations that minimize the repulsion between these dipoles. |

| Ring Strain | Inherent strain in the five-membered ring. | The puckering of the ring will be a compromise to alleviate torsional and angle strain. |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, theoretical methods can be used to elucidate the pathways of its synthesis and subsequent reactions. By modeling the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

A key area of investigation would be the fluorination of γ-butyrolactone or a suitable precursor to synthesize this compound. Computational studies on electrophilic fluorination reactions, for instance, can help in understanding the regioselectivity and stereoselectivity of the process. researchgate.net Modeling the reaction with different fluorinating agents could predict the most effective reagent and optimal reaction conditions.

Furthermore, the reactivity of this compound itself can be explored. For example, the mechanism of nucleophilic acyl substitution at the carbonyl carbon could be investigated. The presence of the electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction rate compared to the non-fluorinated analogue. Transition state theory can be used in conjunction with the calculated energies of the transition states to estimate reaction rate constants.

Computational studies on the reactions of other fluorinated esters and lactones have provided detailed mechanistic insights. nih.govmdpi.com For instance, the role of catalysts in these reactions can be modeled to understand how they lower the activation energy barrier. Similarly, the effect of the solvent on the reaction pathway can be investigated using implicit or explicit solvent models.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the condensed phase. MD simulations model the movement of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to study its properties as a solvent or its interactions with other molecules in a solution. The simulations would rely on a force field, a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. Developing an accurate force field for a fluorinated molecule is crucial, as the unique properties of fluorine, such as its high electronegativity and low polarizability, need to be correctly represented. nih.gov

MD simulations could reveal how molecules of this compound arrange themselves in the liquid state, providing information about its density, viscosity, and diffusion coefficient. Furthermore, simulations could be used to study the solvation of other molecules in this compound, which is relevant to its potential applications as a non-aqueous electrolyte in batteries. nih.gov The simulations would show how the solute molecules are surrounded by the solvent and would allow for the calculation of the free energy of solvation.

The interactions of this compound with biological macromolecules, such as proteins or nucleic acids, could also be investigated using MD simulations. This would be relevant for assessing its potential biological activity or toxicity. The simulations would provide a dynamic picture of how the molecule binds to a target and the nature of the intermolecular interactions involved, such as hydrogen bonds and van der Waals forces.

Application of Machine Learning and AI in Design and Synthesis of Fluorinated Systems

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemistry, including the design and synthesis of new molecules. research.google For fluorinated systems like this compound, these technologies hold significant promise.

One of the key applications of ML is in the prediction of molecular properties. By training models on large datasets of known molecules, it is possible to predict properties such as solubility, toxicity, and reactivity for new, un-synthesized compounds. chemrxiv.orgrsc.org This can significantly accelerate the drug discovery and materials design process by prioritizing the synthesis of the most promising candidates. For fluorinated compounds, specific ML models are being developed to account for the unique effects of fluorine on molecular properties. rsc.org

AI is also being used to assist in the planning of synthetic routes. Retrosynthesis programs, powered by AI algorithms, can propose a series of reactions to synthesize a target molecule from readily available starting materials. These programs can learn from the vast body of published chemical reactions and propose novel and efficient synthetic pathways. This could be particularly valuable for fluorinated compounds, where the synthesis can often be challenging.

Furthermore, ML models can be used to predict the outcomes of chemical reactions, including the yield and the stereoselectivity. This can help chemists to optimize reaction conditions and to choose the best synthetic strategy. As more high-quality data on chemical reactions becomes available, the accuracy and reliability of these predictive models are expected to improve significantly.

Future Perspectives and Emerging Research Directions in 3 Fluorodihydrofuran 2 3h One Chemistry

Development of Novel and More Efficient Fluorination Technologies

The synthesis of 3-fluorodihydrofuran-2(3H)-one has evolved from classical methods to more sophisticated and selective technologies. Historically, direct fluorination of γ-butyrolactone using molecular fluorine has been explored, but this method often yields a mixture of products, including β- and γ-fluorinated isomers. researchgate.net The pursuit of greater efficiency, selectivity, and safety has propelled the development of new synthetic strategies.

Modern approaches increasingly rely on electrophilic fluorinating agents, such as Selectfluor, which offer milder reaction conditions and improved control. researchgate.netnih.gov Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of carbonyl compounds, and applying these methods to γ-butyrolactone derivatives is a promising avenue for producing enantiomerically pure this compound. researchgate.netmdpi.comprinceton.edu Chiral catalysts, such as proline derivatives or bifunctional amines, can create a chiral environment around the substrate, enabling stereocontrolled C-F bond formation. princeton.edumetu.edu.tr

Furthermore, electrochemical fluorination (ECF) represents a frontier in fluorination technology. wikipedia.orgresearchgate.net This method uses an electric current to drive the fluorination reaction, often in ionic liquids or specialized media containing fluoride (B91410) salts. acs.orggoogle.com ECF can minimize the use of hazardous reagents and offers unique reactivity patterns. Recent studies have demonstrated the successful electrochemical fluorination of lactones, suggesting a viable and potentially greener pathway for the synthesis of this compound. acs.orgacs.org The development of advanced electrode materials and mediated electrochemical systems is expected to further enhance the regioselectivity and efficiency of this technology. google.comacs.org

| Method | Fluorine Source | Typical Conditions | Advantages | Challenges |

| Direct Fluorination | Molecular Fluorine (F₂) | Neat or in solvent, often low temperature | Direct conversion of parent lactone | Low selectivity, hazardous reagent |

| Deoxyfluorination | DAST, Deoxo-Fluor® | From corresponding α-hydroxy lactone | Established method for OH to F conversion nih.gov | Requires pre-functionalized substrate |

| Organocatalytic Fluorination | Selectfluor, NFSI | Chiral amine catalyst (e.g., proline) | Potential for high enantioselectivity princeton.edu | Catalyst loading, substrate scope |

| Electrochemical Fluorination | HF complexes, Et₄NF·4HF | Electrolytic cell, Pt or C anode acs.org | Avoids harsh chemical oxidants, high atom economy | Anode passivation, low fluoride nucleophilicity acs.org |

Exploration of Unprecedented Reactivity and Tandem Processes

The fluorine atom at the α-position of this compound profoundly influences its chemical reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon and the acidity of the remaining α-hydrogen. This unique electronic profile opens the door to novel chemical transformations and the design of sophisticated tandem reactions.

The heightened reactivity of the carbonyl group makes the molecule an excellent substrate for various nucleophilic attacks. Its utility as an electrophile can be harnessed in ring-opening reactions to generate γ-hydroxy-α-fluoro carboxylic acid derivatives, which are themselves versatile intermediates for pharmaceuticals.

Future research is expected to focus on leveraging this reactivity in tandem or cascade processes, where multiple chemical bonds are formed in a single, efficient operation. For example, a reaction could be initiated by a nucleophilic attack at the carbonyl, followed by an intramolecular cyclization or rearrangement, guided by the stereoelectronic influence of the fluorine atom. Such processes are highly desirable as they build molecular complexity rapidly and minimize waste by reducing the number of synthetic steps and purification procedures. The development of catalytic systems that can orchestrate these complex transformations is a key area of emerging research, with potential applications in the asymmetric synthesis of complex natural products and bioactive molecules. researchgate.netmdpi.com

Expansion of Applications in Sustainable and High-Value Chemical Production

This compound is a prime example of a fluorinated building block—a relatively simple molecule that serves as a starting point for the synthesis of more complex, high-value chemicals. olemiss.eduossila.comsemanticscholar.org The presence of fluorine is a common feature in many modern pharmaceuticals and agrochemicals, where it can enhance efficacy and improve pharmacokinetic properties. cas.cn Consequently, this compound is an attractive intermediate for the synthesis of novel therapeutic agents and crop protection chemicals. Its structural analogues, such as 3-bromodihydrofuran-2(3H)-one, are already recognized as pivotal intermediates in pharmaceutical synthesis. nbinno.com

Advanced Computational Design and Optimization for Fluorinated Systems

Computational chemistry has become an indispensable tool for accelerating research and development in organofluorine chemistry. nih.gov Methods such as Density Functional Theory (DFT) are increasingly used to predict reaction outcomes, elucidate complex reaction mechanisms, and design novel catalysts. researchgate.nettum.de

In the context of this compound, computational studies can provide critical insights into several key areas:

Synthesis Optimization: DFT calculations can model the transition states of different fluorination reactions, helping chemists understand the origins of regio- and stereoselectivity. researchgate.net This knowledge can guide the rational design of more efficient and selective catalysts and reaction conditions.

Reactivity Prediction: Computational analysis can map the electron distribution within the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. This allows for the in silico exploration of novel reactions and tandem processes before they are attempted in the laboratory.

Materials and Drug Design: By modeling the non-covalent interactions between this compound derivatives and biological targets like proteins or enzymes, researchers can predict binding affinities and guide the design of new drug candidates. This computational screening process can significantly reduce the time and cost associated with drug discovery.

As computational methods become more powerful and accurate, their integration with experimental work will continue to drive innovation. The ability to design and optimize fluorinated systems in a virtual environment represents a major step towards the more rapid and efficient development of next-generation chemicals and materials. acs.org

| Computational Method | Application Area | Research Focus |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Calculating transition state energies to predict selectivity in fluorination reactions. researchgate.net |

| Molecular Dynamics (MD) | Solvation and Conformation | Simulating the behavior of the molecule in different solvents to optimize reaction media. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analyzing C-F···H hydrogen bonds and other weak interactions that influence conformation and reactivity. |

| Molecular Docking | Drug Discovery | Predicting the binding mode and affinity of derivatives to protein active sites. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.